Alverine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

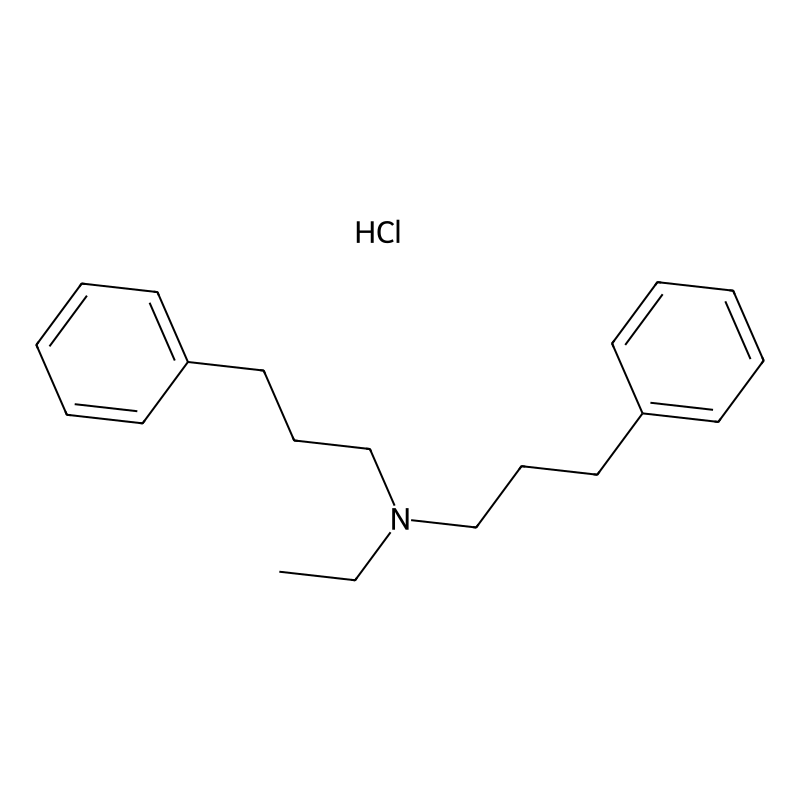

Alverine hydrochloride is a smooth muscle relaxant primarily used in the treatment of functional gastrointestinal disorders, such as irritable bowel syndrome and diverticular disease. It acts by directly relaxing the smooth muscle in the gut, alleviating symptoms like abdominal pain, bloating, and spasms. The compound's chemical formula is , and it has a molar mass of approximately 281.44 g/mol . Alverine hydrochloride is often administered as alverine citrate, which is a salt form that enhances its solubility and bioavailability.

- Oxidation: Involves the addition of oxygen or removal of hydrogen, leading to oxidized derivatives.

- Reduction: Involves the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

- Substitution Reactions: Replacement of one functional group with another, often involving nucleophilic or electrophilic reagents.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.

Alverine hydrochloride exhibits significant biological activity as a smooth muscle relaxant. It functions as an antagonist to the 5-hydroxytryptamine receptor 1A (serotonin receptor), which plays a crucial role in gut motility and sensitivity. By blocking this receptor, alverine reduces rectal hypersensitivity and muscle spasms associated with gastrointestinal disorders . Additionally, it has been reported to influence cellular signaling pathways and gene expression through complex interactions with various biomolecules.

The synthesis of alverine hydrochloride can be achieved through several methods:

- Grignard Reaction: Involves the reaction of phenylpropanol to produce 3-phenyl bromopropane, which is then reacted with ethylamine to form ethylamphetamine. Further reactions lead to the formation of alverine .

- Desethylation: This method involves the hydrolysis and catalytic hydrogenation of alverine to produce N-desethyl alverine hydrochloride.

- Industrial Production: Large-scale synthesis typically involves controlled

Alverine hydrochloride is primarily used in clinical settings for:

- Treating functional gastrointestinal disorders like irritable bowel syndrome and diverticular disease.

- Providing symptomatic relief from abdominal pain and discomfort caused by smooth muscle spasms.

- Its unique pharmacological properties make it a subject of research for potential applications in other smooth muscle-related conditions .

Studies have shown that alverine hydrochloride interacts with various enzymes and proteins within the body. The nature of these interactions can lead to alterations in cellular function, signaling pathways, and metabolic processes. Notably, its interaction with serotonin receptors highlights its role in modulating gut sensitivity and motility .

Several compounds share similarities with alverine hydrochloride in terms of structure or pharmacological effects:

| Compound | Similarity | Unique Features |

|---|---|---|

| Alverine | Parent compound; smooth muscle relaxant | Directly acts on gut muscles |

| 4-Hydroxy Alverine | Metabolite with similar effects | Exhibits different pharmacokinetic properties |

| 4-Hydroxy Alverine Glucuronide | Another metabolite involved in metabolism | May have altered efficacy due to glucuronidation |

| Dicyclomine | Anticholinergic agent for gastrointestinal disorders | Different mechanism (anticholinergic vs. direct relaxation) |

| Mebeverine | Antispasmodic agent used for similar conditions | Different chemical structure but similar therapeutic use |

Alverine hydrochloride is unique due to its specific desethylation process that enhances its pharmacokinetic properties compared to its parent compound and metabolites. This modification allows it to provide distinct advantages in therapeutic applications .

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Bueno L, Beaufrand C, Theodorou V, Andro-Delestrain MC. Influence of simethicone and alverine on stress-induced alterations of colonic permeability and sensitivity in rats: beneficial effect of their association. J Pharm Pharmacol. 2013 Apr;65(4):567-73. doi: 10.1111/jphp.12021. Epub 2013 Jan 17. PubMed PMID: 23488786.

3: Ducrotte P, Grimaud JC, Dapoigny M, Personnic S, O'Mahony V, Andro-Delestrain MC. On-demand treatment with alverine citrate/simeticone compared with standard treatments for irritable bowel syndrome: results of a randomised pragmatic study. Int J Clin Pract. 2014 Feb;68(2):245-54. doi: 10.1111/ijcp.12333. Epub 2013 Oct 21. PubMed PMID: 24147869; PubMed Central PMCID: PMC4282257.

4: Annaházi A, Róka R, Rosztóczy A, Wittmann T. Role of antispasmodics in the treatment of irritable bowel syndrome. World J Gastroenterol. 2014 May 28;20(20):6031-43. doi: 10.3748/wjg.v20.i20.6031. Review. PubMed PMID: 24876726; PubMed Central PMCID: PMC4033443.

5: Tudor GJ. A general practice study to compare alverine citrate with mebeverine hydrochloride in the treatment of irritable bowel syndrome. Br J Clin Pract. 1986 Jul;40(7):276-8. PubMed PMID: 3527247.

6: Ghosh C, Jha V, Ahir R, Shah S, Shinde CP, Chakraborty BS. A rapid and most sensitive liquid chromatography/tandem mass spectrometry method for simultaneous determination of alverine and its major metabolite, para hydroxy alverine, in human plasma: application to a pharmacokinetic and bioequivalence study. Drug Test Anal. 2010 Jun;2(6):284-91. doi: 10.1002/dta.130. PubMed PMID: 20564607.

7: Han JY, Lee JW, Kim JM, Joo K, Chon U, Lee JI, Jeong S, Lee DH, Kim YS, Min KS. [A case report of alverine-citrate-induced acute hepatitis]. Korean J Hepatol. 2010 Mar;16(1):75-8. doi: 10.3350/kjhep.2010.16.1.75. Korean. PubMed PMID: 20375645.

8: Wittmann T, Paradowski L, Ducrotté P, Bueno L, Andro Delestrain MC. Clinical trial: the efficacy of alverine citrate/simeticone combination on abdominal pain/discomfort in irritable bowel syndrome--a randomized, double-blind, placebo-controlled study. Aliment Pharmacol Ther. 2010 Mar;31(6):615-24. doi: 10.1111/j.1365-2036.2009.04216.x. Epub 2009 Dec 10. PubMed PMID: 20003095.

9: Gupta D, Radhakrishnan M, Kurhe Y. Anxiolytic-like effects of alverine citrate in experimental mouse models of anxiety. Eur J Pharmacol. 2014 Nov 5;742:94-101. doi: 10.1016/j.ejphar.2014.08.033. Epub 2014 Sep 6. PubMed PMID: 25199966.

10: Arhan M, Koklu S, Koksal AS, Yolcu OF, Koruk S, Koruk I, Kayacetin E. Alverine citrate induced acute hepatitis. World J Gastroenterol. 2004 Aug 1;10(15):2303-4. PubMed PMID: 15259090; PubMed Central PMCID: PMC4724969.

11: Abysique A, Lucchini S, Orsoni P, Mei N, Bouvier M. Effects of alverine citrate on cat intestinal mechanoreceptor responses to chemical and mechanical stimuli. Aliment Pharmacol Ther. 1999 Apr;13(4):561-6. PubMed PMID: 10215743.

12: Beyazit Y, Koklu S, Ozturk ZA, Yüksel O, Ibis M, Arhan M, Gultuna S, Sezer S, Yuksel I, Babali A. Inclusion of a spasmolytic in bowel cleansing: a prospective randomized study. Gastroenterol Nurs. 2011 Sep-Oct;34(5):352-5. doi: 10.1097/SGA.0b013e318229bc90. PubMed PMID: 21979395.

13: Martínez-Vázquez MA, Vázquez-Elizondo G, González-González JA, Gutiérrez-Udave R, Maldonado-Garza HJ, Bosques-Padilla FJ. Effect of antispasmodic agents, alone or in combination, in the treatment of Irritable Bowel Syndrome: systematic review and meta-analysis. Rev Gastroenterol Mex. 2012 Apr-Jun;77(2):82-90. doi: 10.1016/j.rgmx.2012.04.002. Epub 2012 Jun 5. Review. PubMed PMID: 22672854.

14: Altintaş E, Uçbilek E, Sezgin O, Sayici Y. Alverine citrate plus simethicone reduces cecal intubation time in colonoscopy - a randomized study. Turk J Gastroenterol. 2008 Sep;19(3):174-9. PubMed PMID: 19115153.

15: Ford AC. Alverine citrate, simeticone, and Rome III irritable bowel syndrome. Aliment Pharmacol Ther. 2010 Apr;31(7):767-8; author reply 768-9. doi: 10.1111/j.1365-2036.2009.04222.x. PubMed PMID: 20415841.

16: Lee KJ. Pharmacologic Agents for Chronic Diarrhea. Intest Res. 2015 Oct;13(4):306-12. doi: 10.5217/ir.2015.13.4.306. Epub 2015 Oct 15. Review. PubMed PMID: 26576135; PubMed Central PMCID: PMC4641856.

17: Mitchell SA, Mee AS, Smith GD, Palmer KR, Chapman RW. Alverine citrate fails to relieve the symptoms of irritable bowel syndrome: results of a double-blind, randomized, placebo-controlled trial. Aliment Pharmacol Ther. 2002 Jun;16(6):1187-95. PubMed PMID: 12030962.

18: Hayase M, Hashitani H, Suzuki H, Kohri K, Brading AF. Evolving mechanisms of action of alverine citrate on phasic smooth muscles. Br J Pharmacol. 2007 Dec;152(8):1228-38. Epub 2007 Oct 15. PubMed PMID: 17934514; PubMed Central PMCID: PMC2190002.

19: Coelho AM, Jacob L, Fioramonti J, Bueno L. Rectal antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype. J Pharm Pharmacol. 2001 Oct;53(10):1419-26. PubMed PMID: 11697552.

20: Durakoğlu Z, Boztaş G, Sezgil A, Kaymakoğlu S, Dinçer D, Ozdil S, Beşişik F, Mungan Z, Okten A. Alverine induced toxic hepatitis: a case report. Turk J Gastroenterol. 2002 Dec;13(4):226-8. PubMed PMID: 16378311.